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Compound of Interest

Compound Name:

(4-(tert-

Butoxycarbonyl)phenyl)boronic

acid

Cat. No.: B1271544 Get Quote

CAS Number: 850568-54-6

This technical guide provides a comprehensive overview of (4-(tert-
butoxycarbonyl)phenyl)boronic acid, a versatile reagent in modern organic synthesis,

particularly for researchers, scientists, and professionals in drug development. This document

details its chemical properties, synthesis, and applications, with a focus on its role in the

formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Chemical Properties and Data
(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a white to off-white crystalline powder.[1] It is

a key building block in medicinal chemistry and organic synthesis, valued for its ability to

participate in palladium-catalyzed cross-coupling reactions.[1] The tert-butoxycarbonyl (Boc)

group serves as a protecting group for the carboxylic acid functionality, which can be

deprotected under acidic conditions to yield 4-carboxyphenylboronic acid.

Table 1: Physicochemical Properties of (4-(tert-Butoxycarbonyl)phenyl)boronic acid
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Property Value Reference(s)

CAS Number 850568-54-6 [1][2][3][4]

Molecular Formula C₁₁H₁₅BO₄ [1][2][3]

Molecular Weight 222.05 g/mol [1][2][3]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 100-106 °C [1][2]

Purity ≥95% [1][2]

IUPAC Name

[4-[(2-methylpropan-2-

yl)oxycarbonyl]phenyl]boronic

acid

[2]

Synonyms

4-(tert-

Butoxycarbonyl)benzeneboroni

c acid

[1][2]

Solubility

Soluble in organic solvents

such as dimethyl sulfoxide and

methylene chloride.

Storage
Store at room temperature in

an inert atmosphere.
[1][4]

Experimental Protocols
Synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic
acid
A common method for the synthesis of (4-(tert-butoxycarbonyl)phenyl)boronic acid involves

the esterification of 4-carboxyphenylboronic acid. The following is a representative "one-pot"

protocol adapted from methods for preparing similar compounds.

Experimental Procedure:
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Reaction Setup: In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and

a constant pressure funnel, add 3 moles of 4-carboxyphenylboronic acid under a nitrogen

atmosphere.

Activation: Add 4 kg of tetrahydrofuran (THF) to the reactor. While stirring and under reflux,

slowly add 3.3 moles of thionyl chloride. Continue the reaction for 4 hours.

Esterification: Cool the reaction mixture to 0-5 °C. In batches, add 5 moles of potassium tert-

butoxide. After the addition is complete, continue stirring for 1 hour.

Work-up: Add 2 kg of water to the reaction mixture. Acidify with acetic acid, then allow the

layers to separate.

Purification: Separate the organic phase and concentrate it to obtain the crude product.

Recrystallize the crude product from petroleum ether to yield solid (4-(tert-
butoxycarbonyl)phenyl)boronic acid.

Suzuki-Miyaura Cross-Coupling Reaction
(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a key reagent in Suzuki-Miyaura cross-

coupling reactions to form biaryl compounds, which are common structural motifs in

pharmaceuticals. The following is a detailed protocol for a representative Suzuki coupling

reaction.

Experimental Procedure:

Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir

bar, condenser, and a nitrogen inlet, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol), (4-
(tert-butoxycarbonyl)phenyl)boronic acid (1.2 mmol), and a suitable solvent (e.g., 10 mL

of n-propanol). Stir the mixture for 15 minutes to allow for the dissolution of the solids.

Addition of Reagents: To the solution, add the palladium catalyst (e.g., palladium acetate,

0.02 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), an aqueous solution

of a base (e.g., 2 M sodium carbonate, 2.0 mmol), and deionized water (2.0 mL).

Reaction: Heat the solution to reflux under a nitrogen atmosphere for 1-12 hours. The

reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 10 mL of

water and stir for 5 minutes. Dilute the mixture with 10 mL of ethyl acetate and transfer it to a

separatory funnel.

Extraction: Separate the layers and re-extract the aqueous layer with ethyl acetate (2 x 10

mL). Combine the organic extracts.

Washing: Wash the combined organic phase sequentially with a 5% sodium carbonate

solution (2 x 10 mL) and brine (2 x 10 mL).

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be further purified by column

chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Applications in Drug Development and Organic
Synthesis
(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a valuable building block in the synthesis of

complex organic molecules, particularly in the development of pharmaceuticals and

agrochemicals.[1] Its primary application is in the Suzuki-Miyaura cross-coupling reaction,

which is a powerful method for forming carbon-carbon bonds.[1]

The biaryl structures synthesized using this reagent are prevalent in many biologically active

compounds, including anti-cancer agents. The Boc-protected carboxylic acid group allows for

further functionalization or can be deprotected to reveal the carboxylic acid, which can be a key

pharmacophore or a handle for further synthetic transformations.

Boronic acids, in general, have gained significant interest in medicinal chemistry since the

approval of bortezomib, a proteasome inhibitor used in cancer therapy. This has spurred the

development of other boron-containing drugs. The versatility and stability of (4-(tert-
butoxycarbonyl)phenyl)boronic acid make it an important tool for researchers exploring new

therapeutic agents.

Visualizations
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The following diagrams illustrate the key chemical processes involving (4-(tert-
butoxycarbonyl)phenyl)boronic acid.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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